An In-depth Technical Guide to Ranaconitine: Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to Ranaconitine: Chemical Structure and Physicochemical Properties
Abstract
Ranaconitine, a C19-diterpenoid alkaloid predominantly isolated from plants of the Aconitum genus, stands as a molecule of significant interest to the scientific community. Its potent physiological effects, ranging from analgesic to cardiotoxic, are intrinsically linked to its complex chemical architecture. This guide provides a detailed exploration of the chemical structure and physicochemical properties of ranaconitine, offering foundational knowledge for researchers in pharmacology, natural product chemistry, and drug development. Methodologies for its isolation and characterization are discussed, underscoring the analytical techniques pivotal for its study.
Introduction
Diterpenoid alkaloids, a class of natural products renowned for their structural complexity and biological activity, are hallmarks of the Aconitum and Delphinium genera. Among these, ranaconitine is a prominent member, recognized for its analgesic and local anesthetic properties, which have been explored in various studies.[1][2] However, like many aconite alkaloids, its therapeutic potential is shadowed by a narrow therapeutic index and significant toxicity. A thorough understanding of its molecular structure and physicochemical characteristics is therefore a prerequisite for any investigation into its mechanism of action, toxicology, or potential derivatization for therapeutic applications. This document serves as a technical resource, consolidating critical data and outlining robust methodologies for the scientific professional.
Chemical Structure Elucidation
The structure of ranaconitine is built upon a complex hexacyclic aconitane skeleton. Its systematic IUPAC name is [(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate.[3]
Key structural features include:
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Core Skeleton: A C19-diterpenoid framework characterized by a nitrogen atom incorporated into the ring system (azahexacyclic).
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Key Substituents: The structure is decorated with an N-ethyl group, three hydroxyl groups, and three methoxy groups at specific stereocenters.
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Ester Moiety: A significant feature is the ester linkage at C-4 to a 2-acetamidobenzoate group, which contributes substantially to the molecule's overall properties and biological interactions.
The absolute configuration of ranaconitine has been definitively established through extensive spectroscopic analysis and single-crystal X-ray diffraction studies.[4]
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent. These parameters influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of ranaconitine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C32H44N2O9 | [1][2][3] |
| Molecular Weight | 600.7 g/mol | [1][3][5] |
| CAS Number | 1360-76-5 | [1][3] |
| Appearance | A solid | [1] |
| Solubility | DMF: 30 mg/mlDMSO: 10 mg/mlEthanol: 1 mg/mlDMF:PBS (pH 7.2) (1:4): 0.2 mg/ml | [1][5] |
| UV Maximum (λmax) | 223, 252 nm | [1] |
| Storage Temperature | -20°C or 0-8°C | [1] |
Methodologies for Isolation and Characterization
The elucidation of ranaconitine's structure and properties relies on a synergistic application of chromatographic and spectroscopic techniques. The causality behind the selection of these methods is critical for achieving pure samples and unambiguous characterization.
Isolation and Purification Workflow
The journey from raw plant material (typically the roots of an Aconitum species) to pure ranaconitine is a multi-step process. The primary challenge is separating the target alkaloid from a complex mixture of structurally similar compounds.
Rationale for Method Selection:
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Extraction: An initial extraction with a polar solvent like ethanol or methanol is chosen to efficiently solubilize the alkaloids from the dried and powdered plant material.
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Acid-Base Partitioning: A crucial step involves liquid-liquid extraction based on the basicity of the alkaloid nitrogen. This allows for the selective separation of alkaloids from neutral and acidic compounds.
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Chromatography: Column chromatography (often using silica gel or alumina) is employed for initial fractionation. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is the gold standard for final purification, offering high resolution and reproducibility to achieve >98% purity.[5]
Caption: Workflow for Ranaconitine Isolation and Characterization.
Structural Elucidation Protocols
Once a pure sample is obtained, its identity and structure must be rigorously confirmed.
Step 1: Mass Spectrometry (MS)
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Objective: To determine the exact molecular weight and elemental formula.
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Protocol: High-Resolution Mass Spectrometry (HR-MS), often with an electrospray ionization (ESI) source, is utilized. The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused into the mass spectrometer.
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Expected Result: An accurate mass measurement for the protonated molecule [M+H]+, which should correspond to the calculated exact mass of C32H45N2O9+. This provides high confidence in the molecular formula.[3]
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To map the complete covalent framework and stereochemistry of the molecule. A suite of NMR experiments is required due to the molecule's complexity.
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Protocol: The purified sample is dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD).
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1H NMR: Identifies the number of unique proton environments and their coupling patterns (J-coupling), revealing neighbor relationships.
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13C NMR & DEPT: Determines the number of unique carbon environments and classifies them as CH3, CH2, CH, or quaternary carbons.[6]
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2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for a structure of this complexity.
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COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (C-H).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton and placing substituents.[7]
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Rationale: No single NMR experiment can solve the structure. It is the synergistic interpretation of these 1D and 2D datasets that allows for the unambiguous assignment of every proton and carbon signal, confirming the connectivity and relative stereochemistry.
Step 3: X-ray Crystallography
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Objective: To determine the three-dimensional structure and absolute stereochemistry with the highest degree of certainty.
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Protocol: This technique requires the successful growth of a single, high-quality crystal of ranaconitine. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D electron density map of the molecule.
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Significance: While NMR provides the solution-state structure, X-ray crystallography provides the solid-state structure and is the ultimate arbiter of absolute stereochemistry.[4]
Conclusion
Ranaconitine remains a subject of intense scientific scrutiny due to its potent bioactivity. Its complex diterpenoid structure presents both a challenge and an opportunity for medicinal chemists and pharmacologists. The data and methodologies presented in this guide provide a foundational framework for professionals engaged in the research and development of natural products. Rigorous application of modern chromatographic and spectroscopic techniques is essential for ensuring the purity and correct structural identification of ranaconitine, a critical prerequisite for reliable and reproducible biological investigation.
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